铬黑T

描述

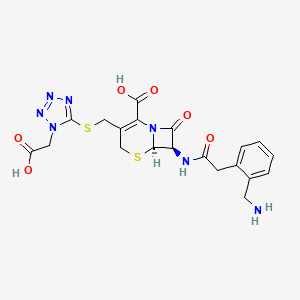

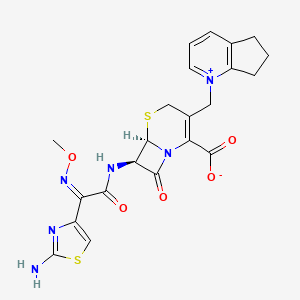

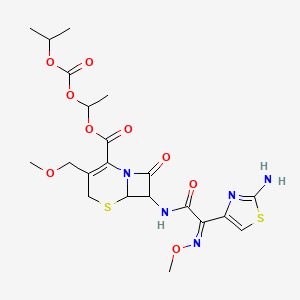

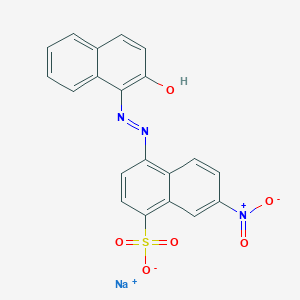

Eriochrome Black A is an azo dye commonly used as a complexometric indicator in analytical chemistry. It is known for its ability to form complexes with metal ions, making it useful in titrations to determine the concentration of metal ions in solutions. This compound is particularly valuable in the determination of water hardness and the detection of rare earth metals.

科学研究应用

Eriochrome Black A has a wide range of applications in scientific research:

Chemistry: Used as an indicator in complexometric titrations to determine metal ion concentrations.

Biology: Employed in staining techniques for microscopic analysis.

Medicine: Investigated for potential use in diagnostic assays.

Industry: Utilized in the dyeing and printing of textiles, particularly wool, silk, and nylon, as well as in leather dyeing.

作用机制

Target of Action

Eriochrome Black A, also known as Eriochrome Black T (EBT), is primarily used as an indicator in complexometric titrations . It forms a complex with metal ions, particularly calcium (Ca2+) and magnesium (Mg2+) ions . Among these, it binds more strongly to Mg2+ ions . These metal ions are the primary targets of Eriochrome Black A.

Mode of Action

The interaction of Eriochrome Black A with its targets involves the formation of a complex. In the presence of metal ions, the dye changes color, indicating the formation of the complex . This color change is due to the interaction of the dye with the metal ions, which alters the electronic structure of the dye and hence its absorption spectrum .

Biochemical Pathways

For example, it can be used to detect the presence of calcium and magnesium ions, which play crucial roles in various biological processes such as signal transduction, muscle contraction, and enzyme activity .

Pharmacokinetics

Information on the pharmacokinetics of Eriochrome Black A is limited. It is known that the dye is soluble in water and alcohol, but insoluble in common organic solvents . This suggests that its absorption, distribution, metabolism, and excretion (ADME) properties would be influenced by these solubility characteristics.

Result of Action

The primary result of Eriochrome Black A’s action is the formation of a colored complex with metal ions. This complex formation is used as an indicator in complexometric titrations, allowing for the detection and quantification of metal ions in a solution . The color change associated with this complex formation provides a visual indication of the presence of the target ions .

Action Environment

The action of Eriochrome Black A can be influenced by various environmental factors. For instance, the pH of the solution can affect the complex formation and hence the color change . Additionally, the presence of other ions in the solution can interfere with the dye’s ability to form a complex with its target ions . Furthermore, Eriochrome Black A is stable in the presence of light and heat, making it suitable for use in a variety of environmental conditions .

生化分析

Biochemical Properties

Eriochrome Black A plays a significant role in biochemical reactions. It has the ability to form complexes with metal ions, such as calcium and magnesium . In its deprotonated form, Eriochrome Black A is blue. It turns red when it forms a complex with these metal ions . This property makes it a valuable tool in biochemical assays and titrations.

Cellular Effects

The effects of Eriochrome Black A on cells are not well-documented. It is known that many dyes can have significant impacts on cellular processes. For instance, some dyes can influence cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Eriochrome Black A exerts its effects at the molecular level through its ability to form complexes with metal ions This involves binding interactions with these biomolecules

Temporal Effects in Laboratory Settings

It is known that the transformation from “fully wine red” to “fully blue with no trace of red” takes around 1mL .

Metabolic Pathways

It is known that Eriochrome Black A can form complexes with metal ions, suggesting that it may interact with enzymes or cofactors involved in metal ion metabolism .

Transport and Distribution

Given its ability to form complexes with metal ions, it may interact with transporters or binding proteins that handle these ions .

Subcellular Localization

Given its role as a complexometric indicator, it is likely to be found wherever its target metal ions are located within the cell .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Eriochrome Black A typically involves the diazotization of an aromatic amine followed by coupling with a naphthol derivative. The general reaction conditions include maintaining a low temperature to stabilize the diazonium salt and using an alkaline medium for the coupling reaction.

Industrial Production Methods

In industrial settings, the production of Eriochrome Black A involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The final product is usually purified through recrystallization or filtration techniques.

化学反应分析

Types of Reactions

Eriochrome Black A undergoes several types of chemical reactions, including:

Complexation: Forms complexes with metal ions such as calcium, magnesium, and rare earth metals.

Oxidation and Reduction: Can participate in redox reactions, although these are less common in its typical applications.

Substitution: The azo group can undergo substitution reactions under specific conditions.

Common Reagents and Conditions

Complexation: Typically involves reagents like ethylenediaminetetraacetic acid (EDTA) in a buffered solution at a specific pH.

Oxidation and Reduction: Requires oxidizing or reducing agents, though these reactions are not commonly utilized in its primary applications.

Substitution: May involve nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products of these reactions are typically the metal complexes formed during titrations or substituted derivatives of the original compound.

相似化合物的比较

Similar Compounds

Eriochrome Black T: Another azo dye used for similar purposes but with slightly different chemical properties.

Calconcarboxylic Acid: Used as an indicator in complexometric titrations.

Murexide: Another complexometric indicator with applications in metal ion detection.

Uniqueness

Eriochrome Black A is unique in its specific binding affinity for certain metal ions and its stability under various pH conditions. This makes it particularly useful in applications requiring precise and reliable metal ion detection.

属性

CAS 编号 |

3618-58-4 |

|---|---|

分子式 |

C20H13N3NaO7S |

分子量 |

462.4 g/mol |

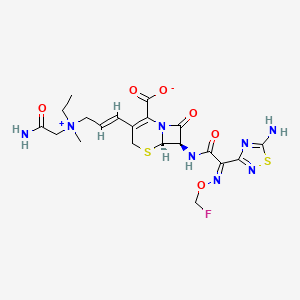

IUPAC 名称 |

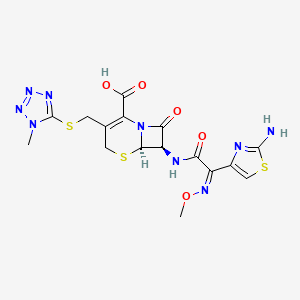

sodium;4-[(2-hydroxynaphthalen-1-yl)diazenyl]-7-nitronaphthalene-1-sulfonate |

InChI |

InChI=1S/C20H13N3O7S.Na/c24-16-8-5-11-3-1-2-4-13(11)19(16)21-22-20-14-7-6-12(23(26)27)9-15(14)18(10-17(20)25)31(28,29)30;/h1-10,24-25H,(H,28,29,30); |

InChI 键 |

XNKRHNQHWZEAPV-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC(=C2N=NC3=C4C=CC(=CC4=C(C=C3)S(=O)(=O)[O-])[N+](=O)[O-])O.[Na+] |

规范 SMILES |

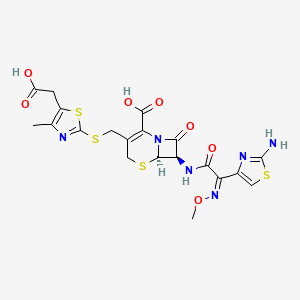

C1=CC=C2C(=C1)C=CC(=C2N=NC3=C4C=CC(=CC4=C(C=C3O)S(=O)(=O)O)[N+](=O)[O-])O.[Na] |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

相关CAS编号 |

16279-54-2 (Parent) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

C.I. 15710; NSC 73413; NSC-73413; NSC73413. |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。